Allyl heptafluoroisopropyl ether
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Overview
Description
Allyl heptafluoroisopropyl ether: is a chemical compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . It is a clear liquid with a boiling point of 64-65°C and a density of 1.351±0.06 g/cm³ . This compound is known for its unique properties due to the presence of both allyl and heptafluoroisopropyl groups, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including allyl heptafluoroisopropyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: Allyl heptafluoroisopropyl ether undergoes various chemical reactions, including:
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like HBr or HI.
Substitution Reactions: Ethers can undergo nucleophilic substitution reactions, particularly when protonated to form a good leaving group.
Common Reagents and Conditions:
Strong Acids: HBr, HI
Bases: Sodium hydride (NaH), Silver oxide (Ag2O)
Major Products:
Alcohols and Alkyl Halides: The cleavage of this compound typically results in the formation of alcohols and alkyl halides.
Scientific Research Applications
Allyl heptafluoroisopropyl ether has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis due to its unique reactivity.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which allyl heptafluoroisopropyl ether exerts its effects involves the protonation of the ether oxygen , forming a good leaving group that can be eliminated in S_N2, S_N1, or E1 reaction mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the nature of the substituents attached to the ether.
Comparison with Similar Compounds
- Hexafluoroisopropyl allyl ether
- Heptafluoro-2-propyl allyl ether
- 1-Propene, 3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]
Uniqueness: Allyl heptafluoroisopropyl ether is unique due to the presence of both allyl and heptafluoroisopropyl groups, which impart distinct reactivity and properties compared to other ethers .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-prop-2-enoxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c1-2-3-14-4(7,5(8,9)10)6(11,12)13/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUHCQHWDACOKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)(F)F)(C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370988 |
Source
|
Record name | Allyl perfluoroisopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15242-17-8 |
Source
|
Record name | Allyl perfluoroisopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl heptafluoroisopropyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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